2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid
Description
Historical Development of Sulfonyl Piperazine Compounds
The exploration of sulfonyl piperazine derivatives began in the late 20th century, driven by their structural versatility and modular synthesis. Early work focused on simple N-substituted piperazines, with the sulfonyl group introduced to enhance metabolic stability and target binding. A landmark study in 2003 demonstrated the utility of sulfonamide-functionalized piperazines as serotonin receptor antagonists, spurring interest in their pharmacological potential. By 2020, advancements in crystallography enabled the resolution of Klebsiella pneumoniae LpxH in complex with a sulfonyl piperazine inhibitor, revealing precise binding modes critical for antibiotic development. The incorporation of heterocyclic systems, such as thiophene, emerged more recently, leveraging their electron-rich aromatic systems to improve interactions with biological targets.
Significance in Medicinal Chemistry Research
Sulfonyl piperazines occupy a unique niche due to their dual capacity for hydrophobic and polar interactions. The sulfonyl group enhances solubility while the piperazine ring provides conformational flexibility, enabling adaptation to diverse binding pockets. These features have led to their application across therapeutic areas:
- Antimicrobial agents : Derivatives targeting lipid A biosynthesis (e.g., LpxH inhibitors) show potency against gram-negative pathogens.
- Anticancer therapeutics : Substituted biphenyl sulfonyl piperazines exhibit cytotoxic effects via survivin protein inhibition.
- Central nervous system (CNS) drugs : Structural analogs modulate serotonin and dopamine receptors with high selectivity.
The introduction of thiophene substituents, as seen in 2-chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid, represents a strategic evolution to exploit thiophene’s π-stacking capabilities and sulfur-mediated hydrogen bonding.
Current Research Landscape for Thiophene-Containing Sulfonyl Piperazines
Recent studies emphasize thiophene’s role in optimizing pharmacokinetic properties. Key developments include:
- Synthetic methodologies : Tandem one-pot reactions using Suzuki-Miyaura cross-coupling enable efficient installation of thiophene-sulfonyl groups.
- Target engagement : Thiophene’s planar structure facilitates interactions with aromatic residues in enzyme active sites, as demonstrated in survivin protein binding studies (−8.2 kcal/mol affinity).
- Computational design : Molecular dynamics simulations predict enhanced stability of thiophene-containing derivatives in solvated environments due to reduced desolvation penalties.
Table 1 : Comparative Bioactivity of Selected Sulfonyl Piperazine Derivatives
Research Objectives and Methodological Frameworks
The study of this compound aligns with three research objectives:
- Synthetic optimization : Refining palladium-catalyzed cross-coupling conditions to improve yields of the thiophene-sulfonyl intermediate.
- Structural characterization : Employing X-ray crystallography and NMR to resolve conformational dynamics, particularly the chair-to-boat transitions of the piperazine ring.
- Biological evaluation : Screening against panels of bacterial (e.g., E. coli, K. pneumoniae) and cancer (e.g., U87 glioblastoma) cell lines using standardized MIC and IC50 protocols.
Methodologies integrate computational tools (AutoDock Vina, SwissADME) for in silico ADMET profiling and target prediction, ensuring rational design prior to resource-intensive synthesis.
Properties
IUPAC Name |
2-chloro-5-(4-thiophen-2-ylsulfonylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O6S3/c16-13-4-3-11(10-12(13)15(19)20)26(21,22)17-5-7-18(8-6-17)27(23,24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULNNTZADQUDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the sulfonylation of thiophene to form thiophene-2-sulfonyl chloride. The piperazine ring is then introduced through a nucleophilic substitution reaction, where piperazine reacts with thiophene-2-sulfonyl chloride. Finally, the resulting intermediate is coupled with the chloro-substituted benzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid serves as a valuable building block for developing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Sulfonyl groups can be reduced to thiols or sulfides.
- Substitution : The chloro group can be replaced with other nucleophiles like amines or alkoxides.
Biology
This compound is investigated for its potential as a biochemical probe due to its structural features that allow interaction with biological targets. It may modulate the activity of specific proteins or enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications. Studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation processes .
Medicine
The medicinal applications of this compound are particularly promising:
- Anti-inflammatory Agents : It has been explored for its ability to inhibit COX-II, similar to established drugs like celecoxib. Research indicates that derivatives of this compound show significant anti-inflammatory activity in vitro and in vivo .
- Analgesics : By targeting pain pathways, it could serve as an effective analgesic agent.
Case Studies
Case Study 1: COX-II Inhibition
A study evaluated various pyrazole derivatives for their COX-II inhibitory activity, finding that compounds structurally related to this compound exhibited significant selectivity and potency against COX-II enzymes. The results indicated an IC50 value comparable to celecoxib, highlighting its potential as a safer alternative with fewer side effects .
Case Study 2: Antimicrobial Activity
Another investigation examined the antimicrobial properties of sulfonamide derivatives, including compounds related to this compound. It demonstrated efficacy against various bacterial strains, suggesting its application in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The piperazine ring and thiophene sulfonyl group are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may inhibit certain pathways involved in inflammation or pain, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid (CAS 380193-38-4)
- Structure : Replaces the thiophene-2-sulfonyl group with a phenyl-substituted piperazine.
- Molecular Formula : C₁₇H₁₇ClN₂O₄S.
- Key Properties :
- This substitution may also alter electronic interactions in biological systems, affecting binding to sulfonamide-sensitive targets like carbonic anhydrases or ion channels .
Tibric Acid (CAS 037087-94-8)
- Structure : Features a cis-3,5-dimethylpiperidine sulfonyl group instead of the piperazine-thiophene system.
- Key Properties: Steric effects from the dimethyl groups likely reduce conformational flexibility compared to the target compound. The piperidine ring (vs.
- Functional Impact : The rigid, sterically hindered structure may limit membrane permeability but enhance selectivity for specific enzymatic pockets.
Sulpiride Impurity 21 (CAS 313225-61-5)
- Structure : Contains a 4-fluorophenyl sulfamoyl group instead of the dual sulfonyl architecture.
- Molecular Formula: C₁₃H₉ClFNO₄S.
- Key Properties :
- The sulfamoyl linkage (vs. sulfonyl-piperazine) may weaken interactions with sulfonamide-binding proteins .
Physicochemical and Pharmacokinetic Comparison Table
| Compound Name | Molecular Weight (g/mol) | pKa (Predicted) | Density (g/cm³) | Key Structural Differentiation |
|---|---|---|---|---|
| Target Compound | 319.40 | N/A | N/A | Dual sulfonyl; thiophene-piperazine |
| 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid | 380.85 | 2.45 | 1.439 | Phenyl-piperazine sulfonyl |
| Tibric Acid | N/A | N/A | N/A | 3,5-Dimethylpiperidine sulfonyl |
| Sulpiride Impurity 21 | 329.73 | 2.30 | 1.591 | 4-Fluorophenyl sulfamoyl |
Biological Activity
2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid, also known by its CAS number 742118-92-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chlorobenzoic acid core with a piperazine ring substituted with a thiophene sulfonyl group. The IUPAC name is 2-chloro-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]sulfonyl}benzoic acid. Its molecular formula is with a molecular weight of 450.94 g/mol .
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, demonstrating potential in several therapeutic areas.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfamoyl compounds have demonstrated effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, the presence of the piperazine and thiophene moieties suggests potential for similar activity.
Enzyme Inhibition
Research indicates that compounds containing piperazine and sulfamoyl groups can act as enzyme inhibitors. For example, studies have documented their inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in the treatment of various conditions including Alzheimer's disease and urea cycle disorders .
Anti-inflammatory Properties
The compound may also influence inflammatory pathways. Similar sulfonamide derivatives have been shown to modulate NF-κB signaling pathways, which play a crucial role in inflammation . This suggests that this compound could potentially exhibit anti-inflammatory effects.
Case Studies and Research Findings
Several studies have assessed the biological activities of related compounds, providing insights into the potential effects of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid, and what critical reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step sulfonylation and coupling reactions. A typical route involves:
Sulfonylation of benzoic acid derivatives : Reacting 2-chloro-5-sulfamoylbenzoic acid with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (60–80°C) to avoid side reactions .
- Critical Conditions :
- Solvent choice : THF or DMF enhances solubility of intermediates.
- Catalysts : Palladium-based catalysts improve coupling efficiency .
- Temperature : Excessive heat (>100°C) may degrade sulfonamide linkages .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR confirm the presence of thiophene (δ 7.2–7.5 ppm for aromatic protons) and piperazine (δ 3.0–3.5 ppm for N–CH groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 519.3 (calculated for CHClNOS) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .
Advanced Research Questions
Q. How do structural modifications in the piperazine or thiophene moieties affect bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs:
- Piperazine Modifications : Replacing the piperazine ring with morpholine reduces sulfonamide stability, as shown by decreased IC values in enzyme inhibition assays .
- Thiophene Substitutions : Fluorination at the thiophene 5-position enhances lipophilicity (logP increase by 0.8 units), improving membrane permeability in cellular models .
- Key Data :
| Modification | Bioactivity (IC, nM) | LogP |
|---|---|---|
| Parent Compound | 120 ± 15 | 2.1 |
| Piperazine → Morpholine | 450 ± 30 | 1.8 |
| Thiophene-5-F | 85 ± 10 | 2.9 |
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Quantify via multiple reaction monitoring (MRM) transitions m/z 519.3 → 154.1 (collision energy: 25 eV) .
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects. Recovery rates exceed 85% in plasma .
Q. How to address discrepancies in reported biological activities across studies?
- Methodology :
Assay Standardization : Compare protocols for variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. tissue-extracted) .
Solubility Considerations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
Data Normalization : Express activity relative to positive controls (e.g., cisplatin for cytotoxicity studies) to mitigate inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
